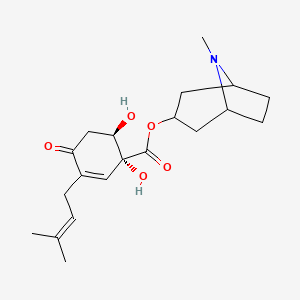
2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde
Übersicht
Beschreibung
The compound "2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde" is a chemical that appears to be closely related to various synthesized compounds discussed in the provided papers. Although the exact compound is not directly studied, the papers provide insights into similar compounds with related functional groups and structural motifs. For instance, compounds with 4-chlorophenyl and dimethylamino groups are frequently mentioned, suggesting a relevance to the compound .
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions. For example, a Knoevenagel condensation was used to synthesize isomers of a compound with both dimethylamino and chlorophenyl groups . Another synthesis approach involved the condensation of 4-dimethylaminobenzaldehyde with other reagents, followed by purification techniques such as column chromatography . These methods could potentially be adapted for the synthesis of "this compound" .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various spectroscopic techniques and density functional theory (DFT) calculations. For instance, DFT and time-dependent DFT (TD-DFT) calculations were used to determine the structural parameters and spectroscopic characteristics of similar molecules . X-ray diffraction provided insights into the crystal structures and intermolecular interactions of isomeric compounds . These analytical methods could be applied to deduce the molecular structure of "this compound" .
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored through analyses such as nuclear magnetic resonance (NMR), Fourier-transform infrared spectroscopy (FTIR), and cyclic voltammetry. These studies reveal the electronic properties and potential reactivity of the molecules . Additionally, the presence of certain functional groups, such as the dimethylamino group, can influence the electronic distribution within the molecule, affecting its reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with chlorophenyl and dimethylamino groups have been investigated through various techniques. Thermal analysis using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) has been conducted to understand the stability and decomposition patterns of these compounds . The electronic properties, such as absorption spectra, have been analyzed to understand the behavior of these molecules under different conditions . These studies provide a foundation for predicting the properties of "this compound" .
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Similar compounds have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with its targets, leading to a variety of changes at the cellular level.
Biochemical Pathways
For instance, indole derivatives have been found to have diverse biological activities and therapeutic possibilities .
Pharmacokinetics
For instance, some compounds have shown improved kinetic solubilities and were metabolically stable in vitro . These properties can impact the bioavailability of the compound.
Result of Action
Similar compounds have shown various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Action Environment
Similar compounds, such as ddt isomers, have been studied for their environmental fate, showing that isomeric composition can be substantially influenced by environmental processes .
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-3-(dimethylamino)propanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-13(2)7-10(8-14)9-3-5-11(12)6-4-9/h3-6,8,10H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMIJZUZHWYOGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



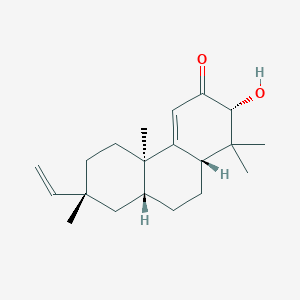





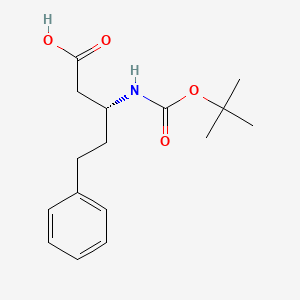
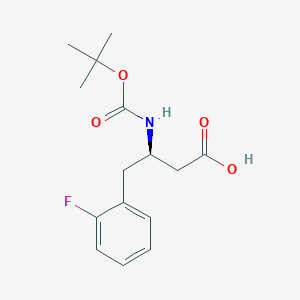
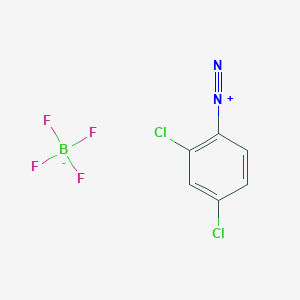

![5-Chloro-3-[2-(5-chloro-2-methylthien-3-yl)cyclopent-1-en-1-yl]-2-methylthiophene](/img/structure/B3034759.png)

